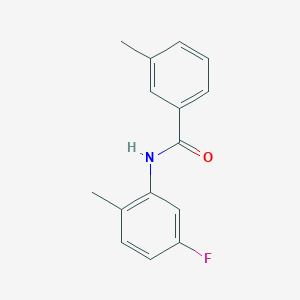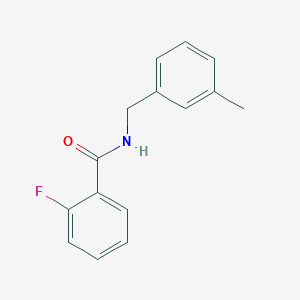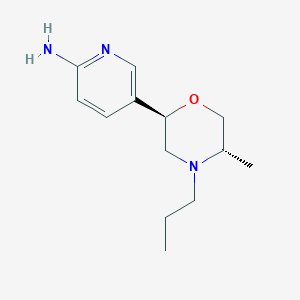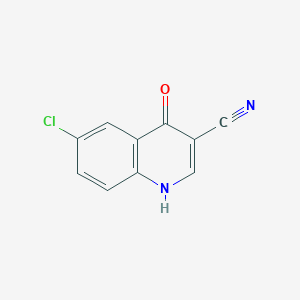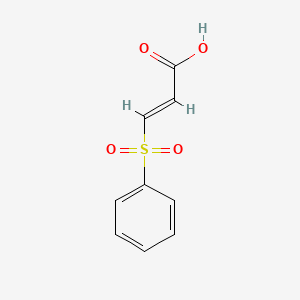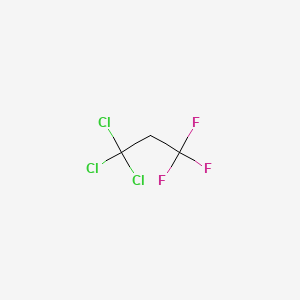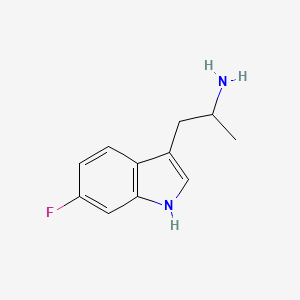
1-(6-fluoro-1H-indol-3-yl)propan-2-amine
概述
描述
1-(6-Fluoro-1H-indol-3-yl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fluorine atom at the 6th position of the indole ring and an amine group attached to a propan-2-amine chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
作用机制
Target of Action
6-Fluoro-AMT, also known as 6-Fluoro-α-methyltryptamine, is a tryptamine derivative . Tryptamines are a group of compounds that serve as the structural core of a variety of natural and synthetic substances, including the neurotransmitter serotonin. Therefore, it can be inferred that 6-Fluoro-AMT likely targets serotonin receptors in the brain.
Mode of Action
Given its structural similarity to other tryptamines, it’s plausible that 6-fluoro-amt acts as an agonist at serotonin receptors, meaning it binds to these receptors and activates them . This can lead to an increase in serotonergic activity in the brain, which can result in various psychological and physiological effects.
Biochemical Pathways
As a tryptamine derivative, it’s likely that it affects the serotonergic system . Serotonin is involved in many functions in the body, including the regulation of mood, appetite, and sleep. Therefore, changes in serotonergic activity can have wide-ranging effects.
Pharmacokinetics
It’s known that the presence of a fluorine atom can enhance certain properties of drugs, such as metabolic stability . This suggests that 6-Fluoro-AMT may have a longer half-life than other similar compounds, allowing it to have a prolonged effect.
Result of Action
6-Fluoro-AMT is described as a long-lasting psychedelic . This suggests that its activation of serotonin receptors can lead to alterations in perception, mood, and cognitive processes.
生化分析
Biochemical Properties
6-Fluoro-AMT is a tryptamine derivative, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the tryptophan metabolism pathway
Cellular Effects
It is known that tryptamine derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a tryptamine derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Animal tests have shown 6-Fluoro-AMT to be somewhat less active than AMT or 5-fluoro-AMT
Metabolic Pathways
6-Fluoro-AMT, as a tryptamine derivative, is likely involved in the tryptophan metabolism pathway
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1H-indol-3-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole, which can be achieved through the fluorination of indole.
Formation of Intermediate: The 6-fluoroindole is then subjected to a series of reactions to introduce the propan-2-amine side chain.
Final Product: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
科学研究应用
1-(6-Fluoro-1H-indol-3-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
1-(6-Fluoro-1H-indol-1-yl)propan-2-ol: This compound has a hydroxyl group instead of an amine group.
5-(6-Fluoro-1H-indol-1-yl)pentan-1-ol: This compound features a longer carbon chain.
3-(5-Chloro-1H-indol-3-yl)propan-1-ol: This compound has a chlorine atom instead of fluorine.
Uniqueness: 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of both fluorine and amine groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-5-9(12)2-3-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJYWUUXCUJXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045426 | |
| Record name | 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-11-8 | |
| Record name | 6-Fluoro-α-methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-FLUORO-AMT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F5HN29NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
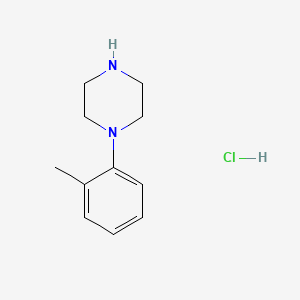
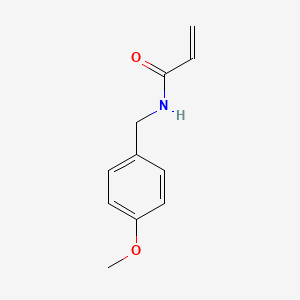
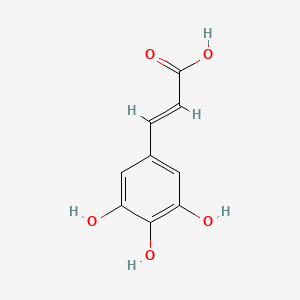

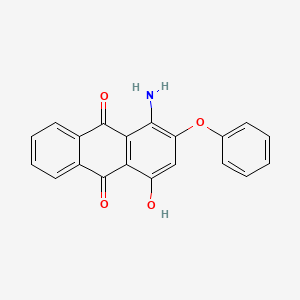
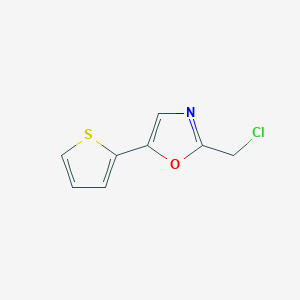
![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3428961.png)
